Cas no 144226-16-4 (Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester)

Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester structure
144226-16-4 structure
Product name:Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
CAS No:144226-16-4
MF:C13H18N2O4
Molecular Weight:266.29302
MDL:MFCD16620906
CID:1317227
PubChem ID:10264884

Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-(2-(4-nitrophenyl)ethyl)carbamate
    • N-Boc-2-(4-nitrophenyl)ethanamine
    • [2-(4-Nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester
    • (tert-butoxy)-n-[2-(4-nitrophenyl)ethyl]carboxamide
    • 144226-16-4
    • AMY7712
    • (Boc-aminoethyl)-4-nitrobenzene
    • Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate
    • [2-(4-Nitro-phenyl)-ethyl]carbamicacid tert-butyl ester
    • tert-butyl 4-nitrophenethylcarbamate
    • EN300-7416437
    • Tert-butyl (4-nitrophenethyl)carbamate
    • Tert-butylN-[2-(4-nitrophenyl)ethyl]carbamate
    • DB-344262
    • AKOS013100793
    • GDPYNCZCYJBYIN-UHFFFAOYSA-N
    • E74431
    • [2-(4-nitro-phenyl)-ethyl]-carbamicacid tert-butyl ester
    • SCHEMBL1717941
    • CS-0179648
    • BS-27637
    • MDL: MFCD16620906
    • インチ: InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14-9-8-10-4-6-11(7-5-10)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16)
    • InChIKey: GDPYNCZCYJBYIN-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-]

計算された属性

  • 精确分子量: 266.12700
  • 同位素质量: 266.12665706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 312
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.2Ų
  • XLogP3: 2.7

じっけんとくせい

  • PSA: 84.15000
  • LogP: 3.57610

Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1292893-25g
[2-(4-Nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester
144226-16-4 95%
25g
$455 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1250318-5g
Tert-butyl (4-nitrophenethyl)carbamate
144226-16-4 97%
5g
¥811 2023-04-15
Enamine
EN300-7416437-1.0g
tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate
144226-16-4
1g
$385.0 2023-05-25
Enamine
EN300-7416437-10.0g
tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate
144226-16-4
10g
$1654.0 2023-05-25
Enamine
EN300-7416437-0.5g
tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate
144226-16-4
0.5g
$370.0 2023-05-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1250318-250mg
Tert-butyl (4-nitrophenethyl)carbamate
144226-16-4 97%
250mg
¥94 2023-04-15
Enamine
EN300-7416437-0.25g
tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate
144226-16-4
0.25g
$354.0 2023-05-25
1PlusChem
1P00ARJ9-5g
Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
144226-16-4 98%
5g
$29.00 2025-02-25
Aaron
AR00ARRL-5g
Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
144226-16-4 98%
5g
$30.00 2025-01-23
eNovation Chemicals LLC
Y1267056-1g
Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
144226-16-4 97%
1g
$60 2024-06-06

Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester 関連文献

Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl esterに関する追加情報

Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester (CAS No. 144226-16-4): A Comprehensive Overview

Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, identified by its CAS number 144226-16-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, exhibits a range of potential applications that span from drug development to advanced material science. Its molecular structure, featuring a nitro-substituted phenyl ring and an ethylamine-derived side chain esterified with dimethylcarbamoyl groups, positions it as a versatile intermediate in synthetic chemistry.

The< strong>1,1-dimethylethyl ester moiety in the compound's name is particularly noteworthy, as it introduces a tert-butyl group that enhances the compound's stability and reactivity profile. This steric hindrance provided by the tert-butyl group can be strategically leveraged in organic synthesis to control reaction pathways and improve selectivity. The presence of the< strong>4-nitrophenyl substituent adds another layer of functionality, making the compound a valuable building block for further derivatization. The nitro group is known for its ability to participate in various chemical transformations, including reduction to an amine or diazotization reactions, which opens up numerous synthetic possibilities.

In recent years, there has been growing interest in the development of novel pharmaceuticals that incorporate nitroaromatic moieties due to their inherent bioactivity and metabolic stability. Compounds like< strong>Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester are being explored for their potential as pharmacophores in drug discovery. The nitro group can serve as a pharmacological handle, influencing both the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, nitroaromatic compounds have shown promise in treating inflammatory diseases and cancer by modulating enzyme activity and signaling pathways.

The< strong>CAS No. 144226-16-4 designation ensures that researchers can reliably identify and source this compound for their studies. In academic and industrial settings, CAS numbers are universally recognized as a key identifier for chemical substances, facilitating accurate documentation and communication across scientific disciplines. The< strong>1,1-dimethylethyl ester functionality not only contributes to the compound's structural complexity but also influences its solubility and interactions with biological targets. This makes it an intriguing candidate for further investigation in medicinal chemistry.

The synthesis of< strong>Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester involves multi-step organic reactions that require precise control over reaction conditions. The preparation typically begins with the formation of an amide bond between 4-nitrobenzoic acid derivatives and ethylene diamine derivatives followed by esterification with dimethylcarbamoyl chloride. This synthetic route highlights the compound's role as a key intermediate in constructing more complex molecules.

In the realm of material science, this compound has been explored for its potential applications in polymer chemistry and advanced materials. The presence of both polar functional groups (nitro and ester) allows for interactions with various matrices, making it suitable for creating functionalized polymers or coatings with enhanced properties. Researchers are investigating how the< strong>4-nitrophenyl group can be used to impart specific characteristics such as photochemical sensitivity or electronic conductivity to materials.

The< strong>CAS No. 144226-16-4 product is also of interest in agrochemical research due to its structural similarity to known bioactive compounds that influence plant growth and pest resistance. While not directly classified as an agrochemical itself, its derivatives could potentially serve as precursors for developing new crop protection agents or plant growth regulators.

The pharmaceutical industry continues to explore novel synthetic pathways to optimize the production of< strong>Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester. Advances in green chemistry have prompted researchers to develop more sustainable methods for synthesizing this compound without compromising yield or purity. Techniques such as catalytic hydrogenation and flow chemistry are being employed to streamline production while minimizing waste.

The versatility of< strong>[2-(4-nitrophenyl)ethyl]-substituted compounds makes them attractive for designing molecules with tailored biological activities. By modifying different parts of the molecular framework while retaining the core nitroaromatic structure,< researchers can generate libraries of compounds for high-throughput screening against various disease targets.

In conclusion,< strong>Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester (CAS No. 144226-16-4) represents a fascinating compound with broad applications across multiple scientific domains. Its unique structural features offer opportunities for innovation in drug discovery,< br/>material science,< br/>and agrochemical research.
The ongoing exploration of its synthetic pathways underscores its importance as a building block for future advancements.

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